![molecular formula C17H12O4S B290722 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it suitable for use in different applications.
Mécanisme D'action
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins in the body that are involved in the development and progression of diseases such as cancer and inflammation. It has also been shown to have antimicrobial properties by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate has various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, it has been shown to have antioxidant properties by scavenging free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate in lab experiments is its unique structure and properties that make it suitable for use in various applications. It is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before use in lab experiments.
Orientations Futures
There are several future directions for research on 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate. One direction could be to explore its potential use in combination therapy for cancer and other diseases. Another direction could be to investigate its potential use as a biosensor for detecting various biomolecules in the body. Additionally, research could be done to evaluate its potential use in the synthesis of new materials with unique properties. Overall, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate has great potential for use in various applications and further research is needed to fully understand its properties and mechanisms of action.
Méthodes De Synthèse
The synthesis method for 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate involves the reaction between 4-mercaptophenol and 4-bromo-2-furoic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate.
Applications De Recherche Scientifique
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used in the synthesis of various polymers and as a stabilizer for plastics.
Propriétés
Formule moléculaire |
C17H12O4S |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
[4-(4-hydroxyphenyl)sulfanylphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C17H12O4S/c18-12-3-7-14(8-4-12)22-15-9-5-13(6-10-15)21-17(19)16-2-1-11-20-16/h1-11,18H |
Clé InChI |
PVHDPTPJUCMZLJ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
SMILES canonique |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

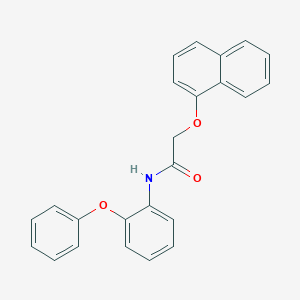
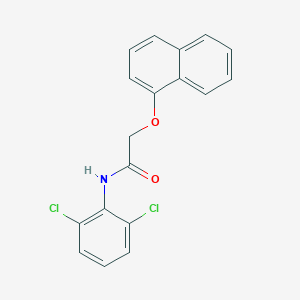
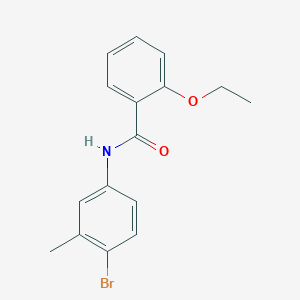
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)


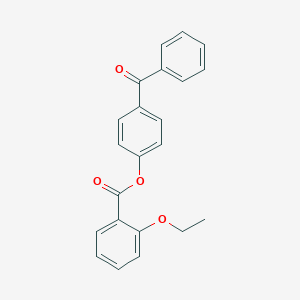
![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)
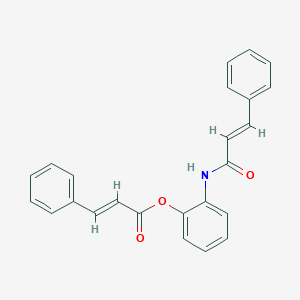
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)